3-Cyclopropyl-4-fluoroaniline
Overview
Description
“3-Cyclopropyl-4-fluoroaniline” is a chemical compound with the molecular formula C9H10FN . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-Cyclopropyl-4-fluoroaniline” involves a reaction with potassium phosphate, palladium diacetate, and triphenylphosphine in toluene at 100°C for 16 hours . The reaction solution gradually turns dark brown from brown. After cooling, the reaction solution is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and filtered. The filtrate is then dried by rotary evaporation under reduced-pressure distillation, and purified by flash silica gel column chromatography .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-4-fluoroaniline” is 1S/C9H10FN/c10-9-4-3-7 (11)5-8 (9)6-1-2-6/h3-6H,1-2,11H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-Cyclopropyl-4-fluoroaniline” is a liquid at room temperature . It has a molecular weight of 151.18 .
Scientific Research Applications
Antibacterial Activity
3-Cyclopropyl-4-fluoroaniline derivatives have been extensively studied for their antibacterial properties. A series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, including compounds with 1-cyclopropyl-6-fluoro-3-quinolinecarboxylic acids, demonstrated significant antibacterial activity, both in vitro and in vivo. These compounds showed increased solubility and efficacy compared to parent compounds, highlighting their potential in antibacterial therapies (Sánchez et al., 1992).
Antimycobacterial Properties
Novel fluoroquinolones, including those with 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid structures, have shown promising antimycobacterial activities. These compounds were effective against various strains of Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Senthilkumar et al., 2009).
Electrochemical Studies
Electrochemical studies of compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors, which include 3-cyclopropylamino derivatives, provide insights into their electrochemical behaviors. These studies are crucial for understanding the drug's mechanism of action and for developing analytical methods for drug quantification (Srinivasu et al., 1999).
Molecular Structure and Conformation Studies
Research on three-membered rings, including cyclopropyl anions, provides valuable information on molecular structure, geometry, and electron density distribution. These studies are essential for understanding the chemical behavior and reactivity of compounds like 3-Cyclopropyl-4-fluoroaniline (Cremer & Kraka, 1985).
Photodegradation Studies
The study of photodegradation products of ciprofloxacin, a compound structurally related to 3-Cyclopropyl-4-fluoroaniline, helps in understanding the stability and degradation pathways of these compounds under various environmental conditions. Such knowledge is crucial for drug development and environmental impact assessment (Torniainen et al., 1997).
Biodegradation Studies
Research on the biodegradation of fluoroanilines, including 3-fluoroaniline, by bacterial strains like Rhizobium sp., opens up possibilities for environmental remediation and understanding the environmental fate of these compounds (Zhao et al., 2019).
Safety And Hazards
“3-Cyclopropyl-4-fluoroaniline” is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
3-cyclopropyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVCQWRGQKENMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725981 | |
Record name | 3-Cyclopropyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-fluoroaniline | |
CAS RN |
890129-90-5 | |
Record name | 3-Cyclopropyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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